molecular formula C24H25N3O5S2 B2547380 N-(3-(5-(2-ethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-81-2

N-(3-(5-(2-ethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2547380
CAS No.: 852141-81-2
M. Wt: 499.6
InChI Key: FHEWRXOVVVSJPM-UHFFFAOYSA-N
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Description

N-(3-(5-(2-ethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Heterogeneous Catalysis : Disulfonic acid imidazolium chloroaluminate was used as a novel acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives, highlighting the importance of efficient, green chemistry practices in synthesizing complex organic molecules (Moosavi‐Zare et al., 2013).

Biological Evaluations and Therapeutic Potential

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : Pyrazoline benzensulfonamides were synthesized and shown to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, indicating potential for therapeutic applications in treating diseases associated with these enzymes (Ozmen Ozgun et al., 2019).
  • Cyclooxygenase-2 (COX-2) Inhibition : The inclusion of methanesulfonamide group in 1,5-diarylpyrazoles was explored for COX-2 inhibitory activity, finding potent and selective inhibitors, which could lead to new anti-inflammatory drugs (Singh et al., 2004).

Drug Metabolism and Biocatalysis

  • Microbial Biocatalysis : The application of microbial-based systems for producing mammalian metabolites of biaryl-bis-sulfonamide compounds demonstrated the utility of microbes in drug metabolism studies, aiding in the structural characterization of drug metabolites (Zmijewski et al., 2006).

Properties

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-3-32-24-15-8-7-14-21(24)23-17-22(18-10-9-11-19(16-18)26-33(2,28)29)25-27(23)34(30,31)20-12-5-4-6-13-20/h4-16,23,26H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEWRXOVVVSJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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